molecular formula C9H12F3N3O2 B2869023 (3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid CAS No. 2470435-50-6

(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

Cat. No. B2869023
CAS RN: 2470435-50-6
M. Wt: 251.209
InChI Key: HOIWORHSDKSDBH-UHFFFAOYSA-N
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Description

The compound “(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” is a chemical substance with the CAS Number: 2470435-50-6 . It has a molecular weight of 251.21 . The IUPAC name for this compound is (3-ethylpyrazin-2-yl)methanamine 2,2,2-trifluoroacetate . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” is a powder . It has a molecular weight of 251.21 . The IUPAC name for this compound is (3-ethylpyrazin-2-yl)methanamine 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) .

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its structure allows for the introduction of the pyrazinyl moiety into more complex molecules, which is particularly valuable in the synthesis of novel pharmaceuticals and agrochemicals. The ethyl group on the pyrazine ring can undergo various chemical reactions, providing a pathway to diversify molecular scaffolds .

Medicinal Chemistry

In medicinal chemistry, EN300-27106166 is used to create compounds with potential therapeutic effects. Its incorporation into drug design can lead to the development of new medications with improved efficacy and reduced side effects. The pyrazine core is a common feature in drugs that target central nervous system disorders and cardiovascular diseases .

Biological Studies

This compound can act as a probe in biological studies due to its ability to interact with biological macromolecules. It can be used to investigate enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways. This is crucial for understanding disease mechanisms and developing targeted therapies .

Material Science

EN300-27106166 may find applications in material science, particularly in the development of organic electronic materials. Pyrazine derivatives are known for their electron-accepting properties, making them suitable for use in organic photovoltaics and light-emitting diodes (LEDs) .

Catalysis

The compound’s structure is conducive to serving as a ligand in catalytic systems. It can form complexes with metals and facilitate various catalytic reactions, including oxidation, reduction, and cross-coupling reactions. This is essential for creating more efficient and sustainable chemical processes .

Analytical Chemistry

In analytical chemistry, EN300-27106166 can be used as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the quantification and identification of substances within complex mixtures, contributing to the advancement of analytical techniques .

Safety and Hazards

The compound “(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIWORHSDKSDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

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